N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Final Coupling: The final step involves coupling the imidazole-quinoline intermediate with the phenylthio-propanamide moiety under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of propanamide.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-20(11-14-27-17-6-2-1-3-7-17)23-18-8-4-5-16-9-10-19(24-21(16)18)25-13-12-22-15-25/h1-10,12-13,15H,11,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPRNNEKUZISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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